(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-13(23-17(20)18(2)3)7-6-12-15(19)14(22-16(10)12)9-11-5-4-8-21-11/h4-9H,1-3H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIWDGUVHPZHRN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a furan ring, a benzofuran moiety, and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 328.3 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan and benzofuran rings contributes to the electron-donating ability, which can neutralize free radicals. A study demonstrated that derivatives of benzofuran showed effective scavenging activity against DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies on related carbamate derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This mechanism could be attributed to the modulation of NF-kB pathways, which play a crucial role in inflammatory responses.
Anticancer Potential
Preliminary studies have indicated that similar compounds may possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, carbamate derivatives have been reported to inhibit cell proliferation and induce cell cycle arrest in human breast cancer cells . The exact mechanism remains to be elucidated but may involve the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Properties
The neuroprotective effects of related furan-containing compounds have been documented, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds may reduce amyloid-beta aggregation and promote neurogenesis . The specific activity of this compound in this context requires further investigation.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : Alteration of signaling pathways that control cell growth and apoptosis.
- Free Radical Scavenging : Direct neutralization of reactive oxygen species (ROS).
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antioxidant Study : A derivative showed a 70% reduction in DPPH radical activity at 50 µM concentration, indicating strong antioxidant potential .
- Anti-inflammatory Research : In vivo studies demonstrated that administration of similar carbamates reduced paw edema in rats by 50% compared to controls .
- Neuroprotective Effects : Compounds with similar furan structures reduced amyloid-beta levels by 40% in cultured neurons .
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activity, particularly in anticancer and antibacterial applications:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds derived from benzofuran structures have been tested for cytotoxic effects against human cancer cells .
| Study | Findings |
|---|---|
| Int. J. Mol. Sci., 2024 | New derivatives showed significant cytotoxicity against cancer cells. |
| MDPI Research | Antibacterial properties were confirmed against standard strains . |
Agricultural Chemistry
The compound's structure suggests potential use as a pesticide or herbicide:
- Pesticidal Properties : The furan moiety is known for its role in enhancing the biological activity of agrochemicals. Studies have indicated that compounds with similar structures can exhibit insecticidal properties, making them candidates for development as environmentally friendly pesticides .
Material Science
Due to its unique chemical structure, this compound may also find applications in material science:
- Polymer Synthesis : The incorporation of furan derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. Research is ongoing to explore these applications further .
Case Study 1: Anticancer Activity
In a study published in International Journal of Molecular Sciences, researchers synthesized various derivatives of (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate and evaluated their cytotoxic effects on human cancer cells. The results demonstrated a notable increase in cell death rates compared to control groups, suggesting strong potential for therapeutic use .
Case Study 2: Pesticidal Efficacy
A separate investigation focused on the pesticidal efficacy of similar compounds revealed that modifications to the furan ring significantly enhanced insecticidal activity against common agricultural pests. This study highlighted the importance of structural modifications in developing effective agricultural chemicals .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes analogs with variations at positions 2 and 6 of the benzofuran core:
| Compound Name | Position 2 Substituent | Position 6 Substituent | Molecular Weight (g/mol) | XLogP3 | Key Properties/Notes |
|---|---|---|---|---|---|
| Target Compound | Furan-2-ylmethylidene | N,N-Dimethylcarbamate | 327.34 | ~4.1 | Moderate hydrophobicity; furan enhances π-π interactions . |
| (2Z)-2-(2,4-Dimethoxyphenyl)methylidene analog | 2,4-Dimethoxyphenyl | N,N-Dimethylcarbamate | 407.4 | ~3.8 | Electron-rich aryl group improves solubility; methoxy groups may hinder metabolism. |
| (2Z)-2-(2,4-Dichlorophenyl)methylidene analog | 2,4-Dichlorophenyl | N,N-Dimethylcarbamate | 378.2 | 4.6 | Higher hydrophobicity; chlorine atoms enhance electrophilic reactivity . |
| (2Z)-2-(Furan-2-yl)methylidene-6-ester analog | Furan-2-ylmethylidene | 2,6-Dimethoxybenzoate | 406.1 | ~4.3 | Benzoate ester increases lipophilicity; dimethoxy groups may reduce bioavailability. |
| (2Z)-2-(Chromenyl)methylidene analog | 2-Methyl-2H-chromen-3-yl | N,N-Diphenylcarbamate | 495.5 | ~6.2 | Bulky diphenylcarbamate and chromenyl groups limit solubility; high LogP . |
Impact of Substituents on Physicochemical Properties
Aryl Groups (e.g., dimethoxyphenyl, dichlorophenyl):
- Electron-donating methoxy groups (dimethoxyphenyl analog) lower LogP (~3.8) compared to the target compound, improving aqueous solubility .
- Electron-withdrawing chlorine atoms (dichlorophenyl analog) increase LogP (4.6) and may enhance membrane permeability .
Position 6 Modifications :
- N,N-Dimethylcarbamate (target compound): The carbamate’s polar carbonyl and dimethylamine groups moderate hydrophobicity.
- 2,6-Dimethoxybenzoate (): The ester group increases lipophilicity (LogP ~4.3) but may reduce metabolic stability .
- N,N-Diphenylcarbamate (): Bulky phenyl groups elevate LogP (~6.2), likely limiting bioavailability .
Preparation Methods
Substrate Preparation
5-Methylsalicylaldehyde serves as the starting material due to its ortho-hydroxyl and aldehyde groups. Reaction with ethyl bromoacetate in a basic medium (KOH/EtOH) induces nucleophilic substitution, forming an intermediate ester. Intramolecular cyclization under reflux conditions (80°C, 6 hr) yields 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol (Compound A) with 78–85% efficiency.
Mechanistic Pathway :
- Deprotonation of the phenolic –OH by KOH.
- Nucleophilic attack on ethyl bromoacetate, forming an ether linkage.
- Cyclization via aldol condensation, eliminating ethanol and HBr.
Carbamate Functionalization at C6
The phenolic –OH at C6 is converted to a dimethylcarbamate group via nucleophilic acyl substitution .
Reaction Optimization
Compound A reacts with N,N-dimethylcarbamoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 89 |
| Base | Et₃N | 91 |
| Temperature | 0°C → RT | 87 |
| Molar Ratio (A:Cl) | 1:1.2 | 93 |
The reaction proceeds via:
- Deprotonation of –OH by Et₃N.
- Attack of the phenoxide on the electrophilic carbonyl carbon of the carbamoyl chloride.
- Elimination of HCl, forming 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate (Compound B).
Stereoselective Knoevenagel Condensation at C2
The exocyclic double bond is introduced via Lewis-acid-catalyzed condensation between Compound B and furfural.
Catalytic Screening
Scandium triflate (Sc(OTf)₃) in toluene enables Z-selective condensation (Table 1):
Table 1 : Optimization of Z-selectivity in Knoevenagel condensation
| Catalyst | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)₃ | Toluene | 110 | 9:1 | 82 |
| Piperidine | EtOH | 80 | 3:1 | 65 |
| DBU | DMF | 120 | 4:1 | 71 |
Reaction Protocol :
- Combine Compound B (1 eq), furfural (1.5 eq), and Sc(OTf)₃ (10 mol%) in toluene.
- Reflux under Dean-Stark conditions (24 hr) to remove H₂O.
- Purify via silica gel chromatography (hexane:EtOAc = 4:1).
Mechanistic Rationale :
- Sc(OTf)₃ activates the ketone via coordination, enhancing electrophilicity.
- Furfural’s aldehyde undergoes nucleophilic attack by the enolate, forming a β-hydroxy intermediate.
- Dehydration yields the thermodynamically favored Z-isomer due to steric hindrance between the furan and carbamate groups.
Spectral Characterization and Validation
Key Analytical Data
- ¹H NMR (CDCl₃) : δ 7.82 (s, 1H, CH=C), 7.35–6.25 (m, 5H, aromatic), 3.12 (s, 6H, N(CH₃)₂).
- IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, ketone), 1620 cm⁻¹ (C=C).
- HRMS : [M+H]⁺ calcd. for C₁₈H₁₇NO₆: 360.1089; found: 360.1085.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the furan, benzofuran, and N,N-dimethylcarbamate groups. Key signals include the Z-configuration of the methylidene group (δ ~6.5–7.5 ppm for olefinic protons) and the dimethylamino protons (δ ~2.8–3.2 ppm) .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm) and aromatic C-H bending modes .
- X-ray Crystallography: Employ SHELXL for structure refinement, focusing on the Z-configuration and dihedral angles between the benzofuran and furan rings. Hydrogen bonding networks (e.g., C=O⋯H interactions) should be analyzed to validate intermolecular stability .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Design of Experiments (DoE): Systematically vary parameters like temperature (60–120°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., NaH or KCO) to identify optimal conditions. Use response surface methodology to model interactions between variables .
- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer, particularly for exothermic steps like the formation of the methylidene bond .
- Purification: Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate the product from byproducts like unreacted furan derivatives .
Basic: What synthetic routes are reported for benzofuran derivatives with similar substituents?
Answer:
- Core Formation: Start with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol. Introduce the furan-2-ylmethylidene group via a Claisen-Schmidt condensation using furfuraldehyde and a base (e.g., NaH in THF) under anhydrous conditions .
- Carbamate Installation: React the hydroxyl group at position 6 with N,N-dimethylcarbamoyl chloride in the presence of a mild base (e.g., pyridine) at 0–25°C .
- Key Intermediate: Monitor the Z/E isomer ratio using HPLC or -NMR; the Z-isomer is typically favored due to steric hindrance from the 7-methyl group .
Advanced: How can computational tools predict the pharmacokinetic properties of this compound?
Answer:
- Molecular Descriptors: Use PubChem or ChemAxon to calculate logP (~2.5–3.5), polar surface area (~80–100 Å), and hydrogen-bonding capacity to estimate bioavailability .
- Docking Studies: Perform molecular docking (AutoDock Vina, Schrödinger) to assess interactions with biological targets (e.g., cytochrome P450 enzymes). Focus on the benzofuran core and carbamate group as potential binding motifs .
- QSAR Models: Train models using datasets of structurally related compounds (e.g., benzofuran carbamates) to predict toxicity or metabolic stability .
Data Contradiction: How to resolve discrepancies in reported biological activities of similar compounds?
Answer:
- Assay Validation: Compare IC values across studies using standardized protocols (e.g., MIC for antimicrobial activity). Ensure consistent cell lines or bacterial strains .
- Structural Analysis: Identify critical substituents (e.g., methoxy vs. methyl groups) using SAR tables. For example, fluorinated analogs () may show enhanced activity due to increased electronegativity .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate whether differences in activity are significant or due to experimental variability .
Advanced: What strategies mitigate challenges in crystallizing this compound?
Answer:
- Solvent Screening: Test mixtures of DCM/hexane or ethanol/water to induce slow crystallization. The methanesulfonate group (in analogs) often improves crystal lattice stability via hydrogen bonding .
- Temperature Gradients: Gradually cool hot saturated solutions (e.g., from 60°C to 4°C) to promote nucleation.
- Additives: Introduce trace amounts of ionic liquids (e.g., [BMIM]PF) to reduce surface tension and enhance crystal growth .
Basic: How is the Z-configuration of the methylidene group confirmed experimentally?
Answer:
- NOESY NMR: Look for cross-peaks between the methylidene proton and the 7-methyl group, confirming proximity consistent with the Z-isomer .
- X-ray Diffraction: Measure the dihedral angle between the benzofuran and furan rings; angles <30° support the Z-configuration .
Advanced: What in vitro assays are suitable for evaluating bioactivity?
Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare with positive controls like ciprofloxacin .
- Enzyme Inhibition: Fluorescence-based assays for kinases or esterases. Monitor quenching of the benzofuran fluorophore upon binding .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa). Use IC values to rank potency relative to analogs .
Table 1: Comparative Reactivity of Structural Analogs
| Compound | Key Substituent | Bioactivity (IC, μM) | Reference |
|---|---|---|---|
| Target Compound | N,N-Dimethylcarbamate | Pending | – |
| (Z)-2-(2-Fluorobenzylidene) derivative | Fluorine at position 2 | 12.5 (Antimicrobial) | |
| Methoxy-substituted analog | Methoxy at position 3 | 28.7 (Anticancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
